GlcNAcstatin -

GlcNAcstatin

Catalog Number: EVT-13521220
CAS Number:
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GlcNAcstatin is derived from structural modifications of imidazole-based compounds designed to inhibit O-GlcNAcase. It belongs to a class of inhibitors known as glucoimidazoles, which are characterized by their ability to selectively target the active site of O-GlcNAcase with high affinity. The compound was synthesized utilizing techniques that include traditional organic synthesis methods, leading to its classification as a synthetic organic compound.

Synthesis Analysis

The synthesis of GlcNAcstatin has been achieved through various methodologies, notably combining the approaches developed by Tatsuta and Vasella. The process involves several key steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of a bicyclic sugar-imidazole precursor through bis-iodination and subsequent cyclization reactions.
  2. Selective Protection: Hydroxyl groups are selectively protected using acid-labile silyl ethers.
  3. Deiodination and Cyclization: Critical steps involve selective deiodination followed by cyclization to form the fused imidazole structure.
  4. Final Modifications: The final compound is obtained through acylation and removal of protecting groups, yielding GlcNAcstatin with a high degree of purity and yield .
Molecular Structure Analysis

GlcNAcstatin features a complex molecular architecture that includes an imidazole ring and a sugar moiety. The crystal structure has been elucidated at a resolution of 2.25 Å, revealing detailed interactions within the active site of O-GlcNAcase.

Structure Data

  • Molecular Formula: C₁₃H₁₈N₄O₅
  • Molecular Weight: 306.31 g/mol
  • Key Functional Groups: Imidazole ring, hydroxyl groups, acyl groups.

The binding mode analysis indicates that the sugar moiety occupies a specific pocket in the enzyme, engaging in multiple hydrogen bonding interactions with conserved residues .

Chemical Reactions Analysis

GlcNAcstatin primarily acts as an inhibitor through competitive inhibition mechanisms against O-GlcNAcase. The compound's interaction with the enzyme involves:

  1. Binding Affinity: GlcNAcstatin exhibits an extremely low inhibition constant (K_i) of approximately 4.6 pM, indicating its high potency.
  2. Selectivity: It demonstrates over 100,000-fold selectivity for O-GlcNAcase compared to related enzymes such as hexosaminidases .

These characteristics make GlcNAcstatin an invaluable tool for probing O-GlcNAcylation dynamics in biological systems.

Mechanism of Action

The mechanism by which GlcNAcstatin inhibits O-GlcNAcase involves several key steps:

  1. Enzyme Binding: The imidazole nitrogen atom forms critical interactions with the active site residues of O-GlcNAcase.
  2. Substrate-Assisted Reaction: The binding stabilizes an enzyme-substrate complex that facilitates the hydrolysis reaction through a substrate-assisted mechanism involving conserved aspartate residues .
  3. Inhibition Outcome: This interaction effectively prevents the removal of O-GlcNAc from target proteins, thereby increasing intracellular levels of this modification .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH conditions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with active site residues in O-GlcNAcase without affecting other glycosidases significantly.

Relevant analyses indicate that GlcNAcstatin retains its inhibitory efficacy across various biological contexts, making it suitable for both in vitro and in vivo studies .

Applications

GlcNAcstatin is primarily utilized in scientific research focused on:

  1. Studying O-GlcNAcylation Dynamics: As a selective inhibitor, it helps elucidate the biological roles and mechanisms associated with O-GlcNAc modifications on proteins.
  2. Investigating Disease Mechanisms: Its application extends to understanding diseases where O-GlcNAcylation plays a pivotal role, such as diabetes and neurodegenerative disorders.
  3. Drug Development: Insights gained from studies using GlcNAcstatin contribute to the design of new therapeutic agents targeting glycosylation processes .
Introduction to O-GlcNAc Biology and GlcNAcstatin’s Therapeutic Relevance

O-GlcNAcylation as a Post-Translational Modification in Eukaryotic Signaling

O-linked β-N-acetylglucosamine (O-GlcNAc) modification represents a fundamental post-translational mechanism that dynamically regulates thousands of nuclear and cytoplasmic proteins in eukaryotic cells. Discovered in 1984 by Torres and Hart [1] [4], this modification involves the attachment of a single N-acetylglucosamine moiety via an O-β-glycosidic linkage to serine or threonine residues. Unlike conventional glycosylation, O-GlcNAcylation exhibits exceptional simplicity (monosaccharide modification) and dynamic reversibility, with rapid cycling that often exceeds the turnover rate of the modified proteins themselves [4]. This PTM serves as a critical nutrient sensor, integrating metabolic information from the hexosamine biosynthetic pathway (HBP), where approximately 2-5% of cellular glucose flux is converted to UDP-GlcNAc, the obligate sugar donor for this modification [2] [3]. The functional breadth of O-GlcNAcylation encompasses regulation of transcription, signal transduction, stress response, and metabolic pathways through crosstalk mechanisms with phosphorylation and other PTMs [1] [9].

Table 1: Key Characteristics of O-GlcNAc Cycling

FeatureDescriptionBiological Significance
Enzymatic RegulationOGT (adds O-GlcNAc), OGA (removes O-GlcNAc)Simplified regulation compared to phosphorylation (only two enzymes)
Substrate Proteins>9,000 identified targets including transcription factors, kinases, nuclear pore proteinsImpacts virtually all cellular processes
Metabolic SensitivityUDP-GlcNAc levels reflect nutrient availability (glucose, glutamine, acetyl-CoA, UTP)Couples nutrient status to cellular regulation
Temporal DynamicsRapid cycling (seconds-minutes) on many sitesEnables dynamic response to cellular stimuli

Role of O-GlcNAcase (OGA) in Cellular Homeostasis and Disease Pathogenesis

O-GlcNAcase (OGA) stands as one of only two enzymes responsible for reversing O-GlcNAc modifications, thereby enabling dynamic cellular responses. This enzyme functions as a glycoside hydrolase (GH84 family) that catalyzes the removal of O-GlcNAc through a substrate-assisted catalytic mechanism involving conformational distortion of the sugar ring [1] [7]. The human OGA enzyme exists in two primary isoforms: the nucleocytoplasmic long isoform (L-OGA) containing a pseudo-histone acetyltransferase domain, and the mitochondrial short isoform (S-OGA) lacking this domain [5] [9]. Dysregulation of OGA activity disrupts cellular homeostasis, contributing to multiple pathologies:

  • Neurodegenerative Disorders: Reduced O-GlcNAc levels in Alzheimer's disease brain tissue correlate with pathological tau hyperphosphorylation and aggregation [10]. OGA inhibition protects against neuronal stress by enhancing O-GlcNAcylation of tau and other substrates.
  • Metabolic Diseases: Hyper-O-GlcNAcylation induced by OGA inhibition impairs insulin signaling in adipocytes, linking OGA dysfunction to insulin resistance and diabetes pathogenesis [3].
  • Oncogenic Processes: Cancer cells exhibit elevated O-GlcNAc levels through OGT upregulation and OGA suppression, promoting oncogenic signaling, metabolic reprogramming, and therapeutic resistance [5] [6]. OGA inhibition stabilizes oncogenic transcription factors like c-MYC and modulates drug efflux transporters.

Emergence of GlcNAcstatin as a Paradigm for Selective OGA Inhibition

Prior to GlcNAcstatin's development, OGA inhibition relied primarily on non-selective agents like PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate). Though effective in raising cellular O-GlcNAc levels, PUGNAc exhibited significant limitations due to its potent inhibition of lysosomal hexosaminidases HexA/HexB (enzymes deficient in Tay-Sachs and Sandhoff diseases) [1]. This lack of selectivity impeded mechanistic studies and therapeutic applications. The discovery of GlcNAcstatins in the mid-2000s represented a quantum leap in OGA inhibitor design. These rationally designed glucoimidazole derivatives achieved unprecedented picomolar inhibition of bacterial and human OGA isoforms while demonstrating remarkable selectivity (>100,000-fold) over related hexosaminidases [1] [7]. This breakthrough established GlcNAcstatin as the gold standard for probing O-GlcNAc biology and validating OGA as a therapeutic target.

Table 2: Evolution of O-GlcNAcase Inhibitors

InhibitorInhibition Constant (Kᵢ)Selectivity over HexA/BKey Limitations
PUGNAcLow nanomolar~10-foldInhibits lysosomal hexosaminidases; off-target effects
Thiazoline DerivativesMicromolarImproved but modestReduced potency against OGA
GlcNAcstatin4.6 pM (bOGA)>100,000-foldPrototype for further optimization
Later-generation GlcNAcstatinsSub-nanomolar>160-fold with modified N-acyl groupsEnhanced selectivity profiles

Properties

Product Name

GlcNAcstatin

IUPAC Name

N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1

InChI Key

YCPLHXLUOSXDJD-WNRNVDISSA-N

Canonical SMILES

CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O

Isomeric SMILES

CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.